2-Methylene-5,8-dioxaspiro[3.4]octane
Overview
Description
2-Methylene-5,8-dioxaspiro[3.4]octane is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H10O2/c1-6-4-7(5-6)8-2-3-9-7/h1-5H2
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Cycloaddition
2-Methylene-5,8-dioxaspiro[3.4]octane is involved in the synthesis and [3 + 2] cycloaddition of certain compounds, such as 6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane. This process is significant for producing compounds with potential biological activities, including cysteine protease inhibitors (Nakamura et al., 2003).
Gas Phase Polymer Deposition
The compound plays a role in the efficient gas phase deposition of organosilicon polymer. This is achieved through the laser-induced thermolysis of related compounds, which is a method for depositing organosilicon polymer in the gas phase (Sedláčková et al., 1989).
Corrosion Inhibition
Spirocyclopropane derivatives, including compounds similar to this compound, have been studied for their inhibition properties in protecting mild steel from corrosion in acidic solutions. These compounds exhibit effective corrosion inhibition properties (Chafiq et al., 2020).
Safety and Hazards
This compound is associated with several hazard statements including H225, H315, H319, and H335 . Precautionary measures include P210, P233, P235, P240, P241, P242, P243, P261, P264, P271, P280, P302, P303, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352, P353, P361, P362, P370, P378, P403, P405 .
Properties
IUPAC Name |
2-methylidene-5,8-dioxaspiro[3.4]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-6-4-7(5-6)8-2-3-9-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGVIFWXQMWTSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2(C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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